molecular formula C14H18N2O5 B2618503 6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid CAS No. 2138348-91-9

6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid

Cat. No.: B2618503
CAS No.: 2138348-91-9
M. Wt: 294.307
InChI Key: LTYHIRYZPFCUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the naphthyridine class, characterized by a bicyclic aromatic structure with nitrogen atoms at positions 1 and 4. The molecule features a tert-butoxycarbonyl (Boc) protecting group at position 6, a ketone at position 2, and a carboxylic acid at position 5. These functional groups confer unique physicochemical properties, such as moderate polarity (due to the Boc group) and acidic character (from the carboxylic acid).

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(20)16-5-4-10-9(7-16)8(12(18)19)6-11(17)15-10/h6H,4-5,7H2,1-3H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYHIRYZPFCUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid is a synthetic organic molecule with potential biological activities. Its structural features suggest that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C15H19N3O4
  • Molar Mass : 303.33 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustration)

The compound includes a naphthyridine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the (2-methylpropan-2-yl)oxycarbonyl group enhances its lipophilicity, potentially improving membrane permeability.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signal transduction pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of naphthyridine derivatives. For instance:

  • A study reported that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
6-Naphthyridine DerivativeS. aureus32 µg/mL
6-Naphthyridine DerivativeE. coli64 µg/mL

Anti-cancer Activity

Research has indicated that naphthyridine derivatives can induce apoptosis in cancer cells:

  • In vitro studies demonstrated that such compounds could reduce cell viability in human cancer cell lines by promoting programmed cell death .
Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF715Cell cycle arrest

Case Studies

  • Case Study on Antibacterial Properties : A recent investigation into the antibacterial efficacy of naphthyridine derivatives found that modifications to the side chains significantly impacted their effectiveness against resistant strains . The study highlighted the importance of structural optimization in enhancing biological activity.
  • Case Study on Anticancer Effects : Another study focused on the anticancer potential of naphthyridine derivatives revealed that specific substitutions at the naphthyridine core increased cytotoxicity against breast cancer cells . The findings suggested a correlation between structural complexity and biological effectiveness.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of naphthyridine derivatives as anticancer agents . The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives have been shown to act as topoisomerase inhibitors, which are crucial targets in cancer therapy due to their role in DNA replication and cell division .

Mechanisms of Action:

  • Apoptosis Induction: The compound promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest: It inhibits the progression of the cell cycle, preventing cancer cell proliferation.
  • Inhibition of Topoisomerases: This leads to DNA damage and cancer cell death.

Antimicrobial Activity

Naphthyridine derivatives have also demonstrated antimicrobial properties . The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes, making it a candidate for treating infections caused by resistant strains of bacteria .

Neuroprotective Effects

Emerging research suggests that naphthyridine compounds may offer neuroprotective benefits , particularly in the context of neurodegenerative diseases such as Alzheimer's. Studies indicate that these compounds can inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can enhance neurotransmitter levels and improve cognitive function.

Case Study 1: Anticancer Activity Evaluation

A study conducted on various naphthyridine derivatives including the target compound revealed significant cytotoxicity against larynx carcinoma cells (Hep-2). The results indicated that these compounds could be developed into effective chemotherapeutic agents .

Case Study 2: Neuroprotective Potential

Research investigating the inhibitory effects on MAO enzymes demonstrated that certain naphthyridine derivatives could significantly reduce enzyme activity at low micromolar concentrations. This suggests potential therapeutic applications in treating Alzheimer's disease .

Comparison with Similar Compounds

Structural Analogues in the Naphthyridine Family

Compound 67 (N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide):

  • Core Structure : 1,5-Naphthyridine (nitrogens at positions 1 and 5) vs. 1,6-naphthyridine in the target compound.
  • Substituents : A pentyl chain at position 1 and a bulky adamantyl carboxamide at position 3, compared to the Boc group at position 6 and carboxylic acid at position 4 in the target.

Beta-Lactam and Cephalosporin Analogues

Cephalosporin Derivative ((6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid):

  • Core Structure : A bicyclic beta-lactam (cephalosporin) with sulfur and nitrogen atoms, contrasting with the fully aromatic naphthyridine core.
  • Functional Groups : A carboxylic acid at position 2 and a pyridinylthioacetamido side chain, compared to the Boc and carboxylic acid groups in the target compound.
  • Applications : This cephalosporin (MW: 423.46 g/mol) is used as an antibiotic, highlighting the role of carboxylic acid moieties in bacterial target binding .

Comparative Data Table

Property Target Compound Compound 67 Cephalosporin
Core Structure 1,6-Naphthyridine 1,5-Naphthyridine Beta-lactam (cephalosporin)
Key Substituents Boc at position 6, carboxylic acid at position 4 Adamantyl carboxamide, pentyl chain Pyridinylthioacetamido, carboxylic acid
Molecular Weight Not explicitly reported (estimated ~350–400 g/mol) 422 g/mol 423.46 g/mol
Pharmacological Activity Underexplored (structural analogy suggests kinase or protease inhibition) Early-stage drug candidate Antibiotic
Solubility Moderate (Boc group reduces polarity) Likely low (adamantyl group increases lipophilicity) High (polar carboxylic acid and side chain)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s Boc-protected carboxylic acid suggests it may serve as an intermediate in peptide or prodrug synthesis, akin to methodologies described for Compound 67 .
  • Biological Potential: While the cephalosporin derivative’s antibacterial activity is well-established, the target compound’s naphthyridine core could be optimized for antiviral or anticancer applications, given the known bioactivity of related scaffolds .
  • Safety Profile : The cephalosporin’s safety data (e.g., first-aid measures for inhalation or skin contact) underscore the importance of rigorous toxicity studies for the target compound, which currently lacks such data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.